

Spectroscopic Profile of 2-Propyloctanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Propyloctanal

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This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Propyloctanal**, a branched-chain aliphatic aldehyde. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. The data tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, while the experimental protocols offer standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for **2-Propyloctanal**. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Propyloctanal** (Solvent: CDCl_3 , Reference: TMS)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| 9.6 - 9.7 | Triplet | 1H | Aldehydic proton (-CHO) |
| 2.2 - 2.4 | Multiplet | 1H | α -proton (-CH(CH ₂ CH ₂ CH ₃)CHO) |
| 1.2 - 1.6 | Multiplet | 14H | Methylene protons in octyl and propyl chains |
| 0.8 - 1.0 | Triplet | 6H | Terminal methyl protons (-CH ₃) |

Table 2: Predicted ¹³C NMR Data for **2-Propyloctanal** (Solvent: CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| 203 - 205 | Carbonyl carbon (-CHO) |
| 50 - 55 | α -carbon (-CH(CH ₂ CH ₂ CH ₃)CHO) |
| 20 - 40 | Methylene carbons in octyl and propyl chains |
| 14 | Terminal methyl carbons (-CH ₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Propyloctanal** (Neat)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 2955 - 2850 | Strong | C-H stretch (alkane) |
| 2830 - 2810 | Medium | C-H stretch (aldehyde) |
| 2730 - 2710 | Medium | C-H stretch (aldehyde, Fermi resonance)[1][2] |
| 1730 - 1720 | Strong | C=O stretch (aldehyde)[1][3] |
| 1465 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Propyloctanal** (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 170 | Moderate | Molecular Ion [M] ⁺ |
| 169 | Low | [M-H] ⁺ |
| 141 | Moderate | [M-C ₂ H ₅] ⁺ (α-cleavage) |
| 127 | Moderate | [M-C ₃ H ₇] ⁺ (α-cleavage) |
| 99 | High | [M-C ₅ H ₁₁] ⁺ (α-cleavage of pentyl group) |
| 72 | High | McLafferty rearrangement product |
| 57 | High | [C ₄ H ₉] ⁺ |
| 43 | High | [C ₃ H ₇] ⁺ |
| 29 | Moderate | [CHO] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Propyloctanal** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

- **Sample Preparation:** As **2-Propyloctanal** is a liquid, the spectrum can be obtained neat. Apply a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

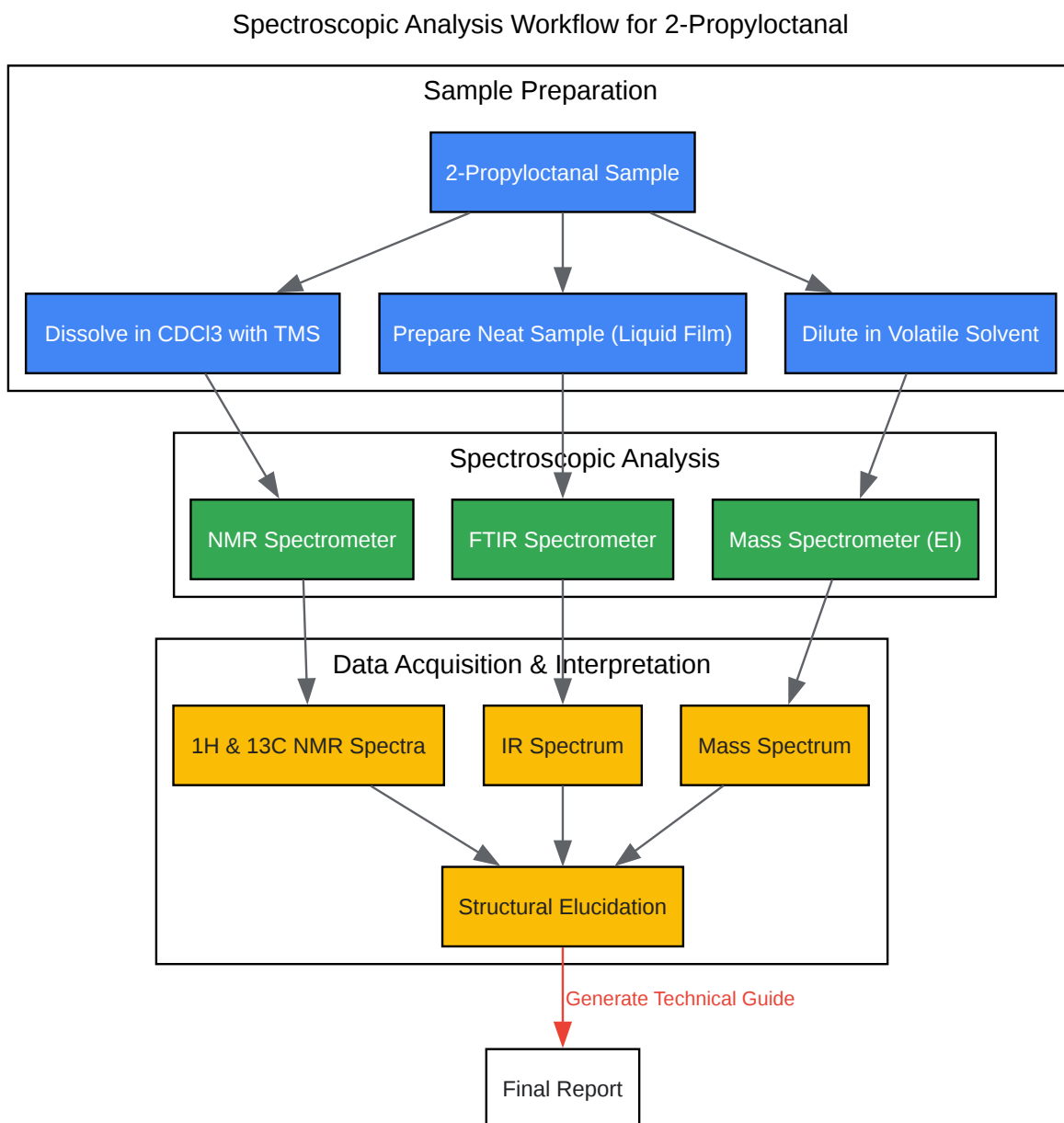
Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of **2-Propyloctanal** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 20-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Propyloctanal**.



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Caption: Workflow for spectroscopic analysis of **2-Propyloctanal**.

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